molecular formula C36H54N6O5 B12294551 N-Methyl-D-leucyl-D-valyl-D-phenylalanyl-D-phenylalanyl-D-LeucinaMide

N-Methyl-D-leucyl-D-valyl-D-phenylalanyl-D-phenylalanyl-D-LeucinaMide

Cat. No.: B12294551
M. Wt: 650.9 g/mol
InChI Key: TUSUWHFYKZZRIG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-D-leucyl-D-valyl-D-phenylalanyl-D-phenylalanyl-D-LeucinaMide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: The first amino acid, protected by a suitable protecting group, is attached to the resin.

    Deprotection: The protecting group is removed to expose the amino group.

    Coupling: The next amino acid, also protected, is coupled to the growing chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and optimized reaction conditions are employed to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-D-leucyl-D-valyl-D-phenylalanyl-D-phenylalanyl-D-LeucinaMide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or sulfone derivatives, while reduction can yield reduced peptides with free thiol groups .

Scientific Research Applications

N-Methyl-D-leucyl-D-valyl-D-phenylalanyl-D-phenylalanyl-D-LeucinaMide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Methyl-D-leucyl-D-valyl-D-phenylalanyl-D-phenylalanyl-D-LeucinaMide involves its interaction with amyloid beta-protein, inhibiting its aggregation. This inhibition is believed to reduce the formation of amyloid plaques, which are characteristic of Alzheimer’s disease. The compound targets specific molecular pathways involved in amyloid beta-protein aggregation, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific sequence of amino acids, which confers distinct biological activity and therapeutic potential. Its ability to inhibit amyloid beta-protein aggregation sets it apart from other peptides with similar structures .

Properties

Molecular Formula

C36H54N6O5

Molecular Weight

650.9 g/mol

IUPAC Name

4-methyl-2-[[2-[[2-[[3-methyl-2-[[4-methyl-2-(methylamino)pentanoyl]amino]butanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]pentanamide

InChI

InChI=1S/C36H54N6O5/c1-22(2)18-27(32(37)43)39-34(45)29(20-25-14-10-8-11-15-25)40-35(46)30(21-26-16-12-9-13-17-26)41-36(47)31(24(5)6)42-33(44)28(38-7)19-23(3)4/h8-17,22-24,27-31,38H,18-21H2,1-7H3,(H2,37,43)(H,39,45)(H,40,46)(H,41,47)(H,42,44)

InChI Key

TUSUWHFYKZZRIG-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC

Origin of Product

United States

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